molecular formula C15H15FN2O B10955452 1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea

1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea

Cat. No.: B10955452
M. Wt: 258.29 g/mol
InChI Key: DRJJCAAVHWGQTB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea is an organic compound characterized by the presence of fluoro and methyl groups on its phenyl rings

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 4-methylaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s observed biological activities.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea: This compound has a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological activity.

    1-(3-Fluoro-4-methylphenyl)-3-(4-chlorophenyl)urea: The presence of a chloro group on the second phenyl ring can also influence the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H15FN2O/c1-10-3-6-12(7-4-10)17-15(19)18-13-8-5-11(2)14(16)9-13/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

DRJJCAAVHWGQTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)F

Origin of Product

United States

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